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Compound of Interest

tert-Butyl D-leucinate
Compound Name: _
hydrochloride

Cat. No.: B591160

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-
Butyl D-leucinate hydrochloride, a chiral building block of significant interest in synthetic
organic chemistry and drug discovery. Due to the limited availability of specific experimental
data for the D-enantiomer, this guide presents predicted Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopic values based on data for its L-enantiomer, L-leucine tert-butyl
ester hydrochloride, and established spectroscopic principles. The spectroscopic data for the
D- and L-enantiomers are expected to be identical, with the exception of the sign of specific

rotation.

Chemical Structure and Spectroscopic Correlation

The structure of tert-Butyl D-leucinate hydrochloride features a chiral center at the alpha-
carbon, an isobutyl side chain, a tert-butyl ester, and an amine hydrochloride. These functional
groups give rise to characteristic signals in both NMR and IR spectroscopy, which are crucial
for structural confirmation and purity assessment.
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Expected NMR Correlations

13C NMR [ Chemical Shift (ppm)
c=0 ~170
C(CHs)s ~84
a-CH ~52
B-CH: ~40
C(CHs)s ~28
tert-Butyl D-leucinate hydrochloride y-CH ~25
0-CHs ~22

IH NMR | Chemical Shift (ppm)
NHsz* ~8.4
a-CH ~3.9
y-CH ~1.7
B-CH: ~1.6
C(CHs)s3 ~15
0-CHs ~0.9

Click to download full resolution via product page

Caption: Chemical structure of tert-Butyl D-leucinate and its expected NMR correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule. The following tables summarize the expected *H and 3C NMR
chemical shifts for tert-Butyl D-leucinate hydrochloride, typically recorded in a deuterated
solvent such as Deuterium Oxide (D20) or Dimethyl Sulfoxide-de (DMSO-ds).

Table 1: Expected *H NMR Spectroscopic Data
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. . Coupling

Protons Chemical Shift Multiplicity Integration Constant (J,

(3, ppm) Hz)
NHs* ~8.4 Broad Singlet 3H -
o-CH ~3.9 Triplet 1H ~7.5
y-CH ~1.7 Multiplet 1H -
3-CH:z ~1.6 Multiplet 2H -
C(CHs)s ~1.5 Singlet 9H -
0-CHs ~0.9 Doublet 6H ~6.5

. 13 1

Carbon Chemical Shift (6, ppm)
C=0 (Ester Carbonyl) ~170
C(CHs)s (Quaternary) ~84
o-CH ~52
B-CH: ~40
C(CHs)3 (Methyls) ~28
y-CH ~25
0-CHs ~22

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation. The following table outlines the expected
characteristic IR absorption bands for tert-Butyl D-leucinate hydrochloride.

Table 3: Expected IR Spectroscopic Data
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Absorption Range

Functional Group Intensity Vibration
(cm™)

N-H Stretch (Amine )
3100 - 2800 Strong, Broad Stretching

Salt)

C-H Stretch (Alkyl) 2960 - 2850 Medium to Strong Stretching

C=0 Stretch (Ester) ~1740 Strong Stretching

N-H Bend (Amine ) )
1600 - 1500 Medium Bending

Salt)

C-O Stretch (Ester) 1250 - 1150 Strong Stretching

Experimental Protocols

The following sections provide generalized experimental protocols for obtaining NMR and IR

spectra of amino acid hydrochlorides like tert-Butyl D-leucinate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for preparing an NMR sample of an amino acid hydrochloride is as

follows:

into a clean, dry vial.

Sample Preparation: Accurately weigh 5-10 mg of tert-Butyl D-leucinate hydrochloride

¢ Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20,

DMSO-ds, or CDCIs). The choice of solvent will depend on the solubility of the compound

and the desired chemical shift referencing.

» Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary,

sonication can be used to aid dissolution.

e Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

o Data Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer, typically operating

at a field strength of 300 MHz or higher for *H NMR. Standard acquisition parameters for *H
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and proton-decoupled 3C NMR spectra are generally sufficient. For quantitative analysis, an
internal standard may be added.[1][2]

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the Potassium Bromide
(KBr) pellet technique.

Sample and KBr Preparation: Dry spectroscopic grade KBr in an oven at ~110°C for several
hours to remove any moisture and then allow it to cool in a desiccator.[3][4]

e Grinding and Mixing: In an agate mortar, thoroughly grind a small amount of tert-Butyl D-
leucinate hydrochloride (1-2 mg) with approximately 100-200 mg of the dried KBr. The
mixture should be a fine, homogeneous powder.[3][4]

o Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10
tons) for several minutes to form a transparent or translucent pellet.[5][6]

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum, typically in the range of 4000-400 cm~1. A background spectrum of a
pure KBr pellet should also be recorded for baseline correction.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like tert-Butyl D-leucinate hydrochloride.
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Caption: A typical workflow for spectroscopic data acquisition and analysis.

This guide provides foundational spectroscopic information for tert-Butyl D-leucinate
hydrochloride. For definitive structural confirmation and analysis, it is always recommended to
acquire experimental data on the specific sample of interest and compare it with reference data
where available.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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